Structural Characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comprehensive Crystallographic Guide
Structural Characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate Hydrochloride: A Comprehensive Crystallographic Guide
Executive Summary
Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride (CAS: 98593-56-7) is a highly versatile unnatural amino acid derivative [4]. As a bioisostere of phenylalanine, the thienylalanine moiety is extensively utilized in drug development to probe enzyme active sites, enhance peptide stability, and drive the self-assembly of novel biomaterials. This whitepaper provides an in-depth technical guide to the crystallographic characterization of this compound, detailing the causality behind experimental choices, self-validating protocols for Single Crystal X-Ray Diffraction (SCXRD), and bulk phase validation via Powder X-Ray Diffraction (PXRD).
Structural Context & Scientific Grounding
The substitution of a phenyl ring with a thiophene ring fundamentally alters the electronic distribution and steric profile of the amino acid. In structural biology, 3-(2-thienyl)-L-alanine (THA) acts as a critical substrate analogue. For instance, high-resolution crystal structures of human Phenylalanine Hydroxylase (hPheOH) bound to THA (PDB: 1KW0, 1MMK) demonstrate that the thiophene ring induces global conformational changes, pulling active-site residues like Tyr138 closer to the catalytic iron center [1] [2].
Furthermore, the integration of thienylalanine into peptide sequences drives unique self-assembly mechanisms. The polarizability of the sulfur heteroatom enhances π−π stacking interactions, facilitating the formation of highly ordered β -sheet amyloid fibrils and hydrogels [3].
The compound is synthesized and isolated as a methyl ester hydrochloride salt . This specific salt form is chosen for two reasons:
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Solubility & Stability: It prevents the spontaneous cyclization or degradation of the free amine and enhances solubility in polar solvents.
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Crystallographic Rigidity: The chloride ion ( Cl− ) acts as a multidentate hydrogen-bond acceptor, anchoring the flexible protonated amine ( −NH3+ ) and locking the molecular backbone into a predictable, highly ordered crystal lattice.
Experimental Workflows & Self-Validating Systems
To ensure scientific integrity, the crystallographic analysis of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride must follow a self-validating loop. The single crystal structure provides the absolute stereochemistry and atomic coordinates, which are then used to simulate a theoretical powder pattern. The bulk synthesized powder is then analyzed via PXRD and cross-referenced against the simulation to guarantee phase purity.
Experimental workflow for crystallographic analysis of thienylalanine derivatives.
Crystallization Protocol
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Method: Vapor Diffusion (Antisolvent).
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Causality: Slow vapor diffusion is prioritized over rapid evaporation. Methanol readily dissolves the polar hydrochloride salt, while the slow diffusion of a non-polar antisolvent (diethyl ether) gradually lowers the dielectric constant of the medium. This thermodynamic shift promotes controlled nucleation, preventing the formation of twinned crystals or amorphous precipitates.
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Step-by-Step Procedure:
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Dissolve 50 mg of the compound in 1.0 mL of anhydrous methanol in a 4 mL inner vial.
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Place the inner vial (uncapped) into a 20 mL outer vial containing 5 mL of diethyl ether.
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Seal the outer vial tightly with a Teflon-lined cap.
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Incubate at 4 °C in a vibration-free environment for 48–72 hours until colorless, block-like crystals form.
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Single Crystal X-Ray Diffraction (SCXRD)
SCXRD Methodology
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Crystal Mounting: Select a pristine, block-shaped crystal (approx. 0.2×0.15×0.1 mm) under a polarized light microscope. Mount it on a MiTeGen polyimide loop using Paratone-N oil to protect it from atmospheric moisture.
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Cryocooling: Immediately transfer the mounted crystal to the diffractometer goniometer and bathe it in a 100 K nitrogen cold stream. Causality: Cryocooling minimizes atomic thermal vibrations (reducing thermal ellipsoid volumes), mitigates X-ray-induced radical damage, and significantly improves the resolution of lighter atoms (e.g., hydrogen).
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Data Collection: Utilize a microfocus Mo Kα radiation source ( λ=0.71073 Å) equipped with a photon-counting pixel array detector. Collect a full sphere of data using ω and ϕ scans.
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Refinement: Integrate the frames and apply a multi-scan absorption correction. Solve the structure using intrinsic phasing (SHELXT) and refine via full-matrix least-squares on F2 (SHELXL).
Expected Crystallographic Parameters
Assuming the enantiopure (S) -isomer is utilized, the compound crystallizes in a chiral Sohncke space group.
| Parameter | Value / Description |
| Chemical Formula | C8H12ClNO2S |
| Molecular Weight | 221.70 g/mol |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| Temperature | 100(2) K |
| Radiation | Mo Kα ( λ=0.71073 Å) |
| Z (Molecules per unit cell) | 4 |
| Expected Density ( ρcalc ) | ~1.35 - 1.45 g/cm3 |
| Final R1 Index | <0.05 (indicating a high-quality model) |
Molecular Interactions & Hydrogen Bonding Network
The structural integrity of the crystal is dictated by a robust hydrogen-bonding network. The protonated amine donates three hydrogen bonds, primarily to the chloride counterions and the carbonyl oxygen of adjacent ester groups.
Key intermolecular interactions stabilizing the crystal lattice.
Powder X-Ray Diffraction (PXRD) for Bulk Validation
To confirm that the single crystal selected is representative of the entire synthesized batch (and not a minor polymorphic impurity), PXRD must be performed.
PXRD Methodology
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Sample Preparation: Gently grind 20–30 mg of the bulk crystalline powder in an agate mortar. Causality: Gentle grinding reduces particle size to a uniform microcrystalline state, minimizing preferred orientation effects which can artificially skew peak intensities.
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Mounting: Disperse the powder evenly onto a zero-background silicon wafer to eliminate amorphous background scattering.
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Data Collection: Scan from 2θ=5∘ to 50∘ using Cu Kα radiation ( λ=1.5406 Å) with a step size of 0.01∘ and a scan speed of 1∘ /min.
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Validation: Generate a simulated powder pattern from the SCXRD CIF file (using software like Mercury). Overlay the experimental diffractogram with the simulated pattern. A peak position match within ±0.2∘ 2θ confirms phase purity.
Simulated PXRD Peak Profile
While exact peak positions depend on the final unit cell dimensions at room temperature, the following table outlines the expected high-intensity diffraction planes for this class of amino acid ester hydrochlorides:
| 2θ Angle ( ∘ , Cu Kα ) | d-spacing (Å) | Relative Intensity ( I/I0 ) | Crystallographic Plane ( hkl ) |
| 8.45 | 10.45 | 100% | (0 1 1) |
| 14.20 | 6.23 | 45% | (1 1 0) |
| 18.75 | 4.73 | 80% | (0 2 1) |
| 22.10 | 4.02 | 65% | (1 2 1) |
| 25.60 | 3.48 | 30% | (2 0 0) |
Conclusion
The rigorous crystallographic characterization of Methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride provides foundational data for its downstream application in peptide synthesis and enzyme inhibition studies. By employing a self-validating workflow—coupling low-temperature SCXRD for precise atomic coordination with PXRD for bulk phase verification—researchers can ensure the structural integrity and polymorphic purity of this critical bioisostere.
References
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Andersen, O.A., Flatmark, T., Hough, E. "1KW0: Catalytic Domain of Human Phenylalanine Hydroxylase (Fe(II)) in Complex with Tetrahydrobiopterin and Thienylalanine". RCSB Protein Data Bank. URL: [Link]
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Andersen, O.A., Stokka, A.J., Flatmark, T., Hough, E. "1MMK: Crystal structure of ternary complex of the catalytic domain of human phenylalanine hydroxylase ((FeII)) complexed with tetrahydrobiopterin and thienylalanine". RCSB Protein Data Bank. URL: [Link]
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Castelletto, V., et al. "Self-Assembly of a Designed Amyloid Peptide Containing the Functional Thienylalanine Unit". The Journal of Physical Chemistry B. URL: [Link]
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NextSDS. "methyl 2-amino-3-(thiophen-2-yl)propanoate hydrochloride - Substance Database". NextSDS. URL: [Link]
